CMP-5'-phosphonoformic acid
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Overview
Description
CMP-5'-phosphonoformic acid is a cytidine 5'-phosphate obtained by formal condensation of the phosphate group of CMP with the phosphono group of phosphonoformic acid. It has a role as a bacterial metabolite. It is a cytidine 5'-phosphate and a monocarboxylic acid. It derives from a phosphonoformic acid and a cytidine 5'-monophosphate. It is a conjugate acid of a CMP-5'-phosphonoformate(3-).
Scientific Research Applications
1. Role in Glycobiology
CMP-5'-phosphonoformic acid plays a significant role in glycobiology. It is involved in the biosynthesis of complex carbohydrates containing sialic acid. CMP-sialic acid, an activated form of sialic acid, is essential for this biosynthesis process. The molecule's chemistry, biosynthesis, enzymatic cleavage, and molecular biology aspects have been extensively studied, highlighting its importance in glycobiology research (Kean, 1991).
2. Application in Antiviral Studies
Although primarily focused on drug development, research on this compound derivatives has provided insights into antiviral mechanisms. Studies have shown that certain derivatives of phosphonoformic acid can significantly enhance antiviral activity against viruses like HIV-1, HSV-1, and HCMV in vitro. These studies contribute to the understanding of viral replication and potential therapeutic approaches (Hostetler et al., 1996).
3. Enhancing Stability and Yield in Chemical Tools
Research into this compound derivatives has also led to advancements in the stability and yield of chemical tools used in glycobiology. By optimizing the synthesis and storage conditions, scientists have been able to produce CMP-activated sialic acids with higher purity and in less time, facilitating research in sialylation and glycan analysis (Gilormini et al., 2016).
4. Insights into Enzyme Interaction and Kinase Studies
This compound and its analogues have been instrumental in studying the binding and interaction of enzymes such as human UMP-CMP kinase. These studies help in understanding the phosphorylation of nucleic acid precursors and can lead to the development of new antiviral analogs. The research on enzyme interaction provides valuable data for the development of pharmaceuticals targeting viral diseases (Topalis et al., 2007).
5. Radiometric Assay Development
Research involving this compound has contributed to the development of monolayer surfaces for radiometric determination of elements like plutonium. This has implications for nuclear chemistry and environmental monitoring, where rapid and high-quality assays are essential (Oldham et al., 2009).
Properties
Molecular Formula |
C10H15N3O12P2 |
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Molecular Weight |
431.19 g/mol |
IUPAC Name |
[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]formic acid |
InChI |
InChI=1S/C10H15N3O12P2/c11-5-1-2-13(9(16)12-5)8-7(15)6(14)4(24-8)3-23-27(21,22)25-26(19,20)10(17)18/h1-2,4,6-8,14-15H,3H2,(H,17,18)(H,19,20)(H,21,22)(H2,11,12,16)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
UKMKGKZFTWPAOJ-XVFCMESISA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(C(=O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(C(=O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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